molecular formula C18H21F3N4O5 B2549230 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351644-92-2

2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2549230
CAS No.: 1351644-92-2
M. Wt: 430.384
InChI Key: AWPVNOZBTHCACA-UHFFFAOYSA-N
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Description

The compound 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a complex chemical entity known for its intricate structure and potentially wide array of applications. This article delves into its synthetic pathways, chemical properties, reactions, applications, and its unique aspects compared to similar compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate, a multi-step synthetic route is typically followed:

  • Formation of the Benzo[d]imidazole Intermediate: : This step involves the reaction of 2-(trifluoromethyl)benzene with reagents such as ammonium acetate and formic acid to form the 2-(trifluoromethyl)-1H-benzo[d]imidazole.

  • Piperidine Derivatization: : The 2-(trifluoromethyl)-1H-benzo[d]imidazole is then reacted with piperidine and formaldehyde to introduce the piperidin-1-ylmethyl group.

  • Acetamide Formation: : The resultant intermediate is acylated with chloroacetyl chloride under basic conditions to form 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide.

  • Salt Formation: : The final compound is converted to its oxalate salt by reaction with oxalic acid.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial. Continuous flow synthesis may be employed to enhance yield and efficiency, utilizing fixed-bed reactors and precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Under oxidative conditions, the piperidine ring can be susceptible to oxidation, forming N-oxide derivatives.

  • Reduction: : The nitro group on the benzo[d]imidazole ring can be reduced to form corresponding amines using agents like hydrogen and palladium on carbon (Pd/C).

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen.

  • Substitution: : Halogenating agents (e.g., bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

  • Oxidation Products: : N-oxides.

  • Reduction Products: : Amino derivatives.

  • Substitution Products: : Halogenated and other functionalized benzo[d]imidazole derivatives.

Scientific Research Applications

2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate has diverse applications in scientific research:

  • Chemistry: : As a precursor in the synthesis of more complex molecules and for studying reaction mechanisms.

  • Biology: : In the study of enzyme inhibition and interaction with biological macromolecules.

  • Medicine: : Potential as a pharmaceutical intermediate and for the development of new therapeutic agents targeting specific biological pathways.

  • Industry: : Used in the manufacture of specialty chemicals and as a research tool in materials science.

Comparison with Similar Compounds

When compared with other similar compounds, 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate stands out due to its unique trifluoromethyl group, which imparts distinct physicochemical properties.

Similar Compounds

  • 2-(trifluoromethyl)-1H-benzo[d]imidazole: : A simpler analog lacking the piperidin-1-ylacetamide moiety.

  • 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine: : Similar structure but lacking the acetamide group.

  • N-(trifluoromethyl)benzoimidazole derivatives: : Various derivatives with different functional groups.

This compound’s distinctive structural features, such as the trifluoromethyl and piperidin-1-ylacetamide moieties, enable unique interactions and applications in various fields, highlighting its versatility and potential for innovation.

Properties

IUPAC Name

oxalic acid;2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O.C2H2O4/c17-16(18,19)15-21-12-3-1-2-4-13(12)23(15)9-11-5-7-22(8-6-11)10-14(20)24;3-1(4)2(5)6/h1-4,11H,5-10H2,(H2,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPVNOZBTHCACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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